
N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C8H12N4O·HCl It is a nitrogen-containing heterocyclic compound that features both a pyrazole and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Biologische Aktivität
N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological potential, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃ClN₄O, with a molecular weight of 216.67 g/mol. Its structure features a pyrrolidine ring and a pyrazole moiety, which contribute to its biological activity. The unique combination of these structural elements allows for interactions with various biological targets, making it a promising candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : The compound has been shown to inhibit key signaling pathways involved in cancer progression. It demonstrates inhibitory effects against various kinases associated with tumor growth, particularly BRAF(V600E) and EGFR, which are critical in several cancers .
- Anti-inflammatory Properties : It selectively inhibits IRAK4, a kinase involved in the inflammatory response, making it a potential therapeutic agent for treating inflammatory diseases. Studies have shown that compounds derived from this scaffold can significantly reduce IL-6 secretion in animal models, indicating their efficacy in modulating inflammatory responses .
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is necessary to fully elucidate these effects .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Its structural characteristics enable it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. For example, the compound's ability to inhibit IRAK4 suggests it disrupts the signaling pathways that lead to inflammation .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole and pyrrolidine components can lead to variations in potency and selectivity:
Modification | Effect on Activity |
---|---|
Methyl substitution on pyrazole | Altered binding affinity and possibly improved pharmacokinetics |
Variations in the pyrrolidine ring | Changes in enzyme inhibition profiles and selectivity |
These modifications can enhance the compound's efficacy while reducing potential side effects.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- IRAK4 Inhibition : A study demonstrated that derivatives of N-(1H-pyrazol-4-yl)carboxamides exhibited potent IRAK4 inhibition with favorable pharmacokinetic properties. These compounds were shown to significantly reduce inflammation markers in vivo .
- Antitumor Activity : Another investigation focused on pyrazole derivatives showed promising results against cancer cell lines, indicating that structural variations could lead to enhanced antitumor efficacy .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Cancer Treatment
One of the most significant applications of N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride is its potential as an anticancer agent. Research has indicated that derivatives of pyrazole compounds exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, a study highlighted that certain pyrazole derivatives displayed potent CDK2 inhibitory activity, leading to reduced cancer cell proliferation and apoptosis induction in ovarian cancer cells .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of key signaling pathways associated with cancer progression. For example, studies have shown that these compounds can interfere with the phosphorylation of retinoblastoma protein, thereby arresting the cell cycle at critical checkpoints (S and G2/M phases) and inducing cell death through apoptosis .
Neuropharmacology
Muscarinic Acetylcholine Receptor Modulation
this compound has also been investigated for its interaction with muscarinic acetylcholine receptors (mAChRs). Research indicates that pyrazole derivatives can act as positive allosteric modulators at specific mAChR subtypes, enhancing the efficacy of acetylcholine without directly activating the receptor themselves. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .
Pharmacokinetics and Toxicology
Safety Profile
The safety profile of this compound has been assessed in various studies. It has been noted that while some pyrazole derivatives may cause skin and eye irritation, their overall toxicity levels are manageable within therapeutic contexts . Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosage regimens in clinical settings.
Table 1: Summary of Biological Activities
Compound | Activity Type | IC50 (µM) | Selectivity |
---|---|---|---|
N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide | CDK2 Inhibition | 0.005 | High |
Pyrazole Derivative A | mAChR Modulation | Not specified | M4 subtype selective |
Pyrazole Derivative B | Antiproliferative | 0.127 - 0.560 | Broad spectrum |
Case Studies
Case Study 1: CDK Inhibition in Cancer Cells
In a preclinical study, a specific derivative of N-(1H-pyrazol-4-yl)pyrrolidine was evaluated for its ability to inhibit CDK2 in various cancer cell lines. The results demonstrated a significant reduction in cell viability across multiple lines, with an IC50 value indicating high potency compared to existing chemotherapeutics .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological properties of pyrazole derivatives, revealing their potential to enhance cognitive function through modulation of mAChRs. The findings suggested that these compounds could improve synaptic transmission and cognitive performance in animal models .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The carboxamide group facilitates nucleophilic substitution at the carbonyl carbon. For example:
-
Hydrolysis : Under acidic or basic conditions, the amide undergoes hydrolysis to yield pyrrolidine-3-carboxylic acid derivatives.
-
Conditions : 6 M HCl (reflux, 12 h) or NaOH (aq., 80°C, 6 h).
-
Yield : ~85–92%.
-
-
Aminolysis : Reaction with primary/secondary amines produces substituted ureas.
-
Reagents : Ethylenediamine, DIPEA, DMF, 60°C.
-
Electrophilic Aromatic Substitution
The pyrazole ring participates in electrophilic substitution at the N-1 or C-4 positions:
-
Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups.
-
Sulfonation : Fuming H₂SO₄ at 0–5°C yields sulfonated derivatives.
Ring-Opening and Cyclization
The pyrrolidine ring undergoes ring-opening under oxidative or reductive conditions:
-
Oxidative Ring-Opening :
-
Reagents : KMnO₄/H₂SO₄ converts pyrrolidine to γ-keto acid intermediates.
-
Yield : ~70–78%.
-
-
Reductive Amination : Hydrogenation (H₂/Pd-C) opens the ring, forming linear amines.
Cross-Coupling Reactions
The pyrazole NH group enables metal-catalyzed couplings:
-
Buchwald–Hartwig Amination :
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous media, influencing solubility and reactivity:
-
Deprotonation : NaOH neutralizes HCl, regenerating the free base (pKa ~4.5 for pyrazole NH).
-
Salt Metathesis : AgNO₃ replaces Cl⁻ with NO₃⁻, forming AgCl precipitate.
Catalytic Systems and Green Chemistry
FeCl₃/PVP and Cu(OTf)₂ systems enhance reaction efficiency in related compounds:
Reaction Type | Catalyst | Solvent | Yield | Source |
---|---|---|---|---|
Cyclocondensation | FeCl₃/PVP | H₂O/PEG-400 | 97% | |
C–N Cross-Coupling | Cu(OTf)₂ (aerobic) | DCM/MeOH | 82% | |
Sulfenylation | NIS | DMF | 75% |
Mechanistic Insights
-
Fe-Catalyzed Cyclization : FeCl₂·H₂O mediates aziridine intermediate formation via N–O bond cleavage, followed by 1,5-cyclization to pyrazoles (see for Fe-isoxazole complex pathway).
-
NIS-Mediated Sulfenylation : Arylsulfonyl hydrazides react via HI elimination, forming disulfide intermediates that drive regioselective 1H-pyrazole formation .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C (DSC data).
-
Photodegradation : UV light (254 nm) induces cleavage of the carboxamide bond, forming pyrrolidine and pyrazole fragments.
Eigenschaften
IUPAC Name |
N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.ClH/c13-8(6-1-2-9-3-6)12-7-4-10-11-5-7;/h4-6,9H,1-3H2,(H,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYHTCVOXNMMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NC2=CNN=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.